An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a phenylboronic acid moiety with a fluorinated benzamide, offers a unique combination of functionalities. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom can subtly modulate the electronic properties and metabolic stability of the molecule, a common strategy in drug design to enhance pharmacokinetic profiles.[3][4] The amide linkage provides structural rigidity and hydrogen bonding capabilities, influencing the molecule's conformation and potential interactions with biological targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, offering a valuable resource for researchers working with this and related compounds.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's fundamental properties is essential for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid | N/A |
| Synonyms | 3-Borono-N-(2-fluorophenyl)benzamide | N/A |
| CAS Number | 874288-35-4 | [5] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | [5] |
| Molecular Weight | 259.04 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Purity | Typically available at ≥98% | [5] |
Computed Physicochemical Properties:
| Property | Predicted Value |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 69.6 Ų |
| logP (estimated) | 1.4 - 2.5 |
Note: These values are computationally derived and should be used as an estimation. Experimental determination is recommended for precise applications.
Synthesis and Purification
While a specific, detailed synthesis protocol for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is not widely published, a logical and experimentally feasible route can be designed based on established synthetic methodologies for related compounds. The most common approach involves the formation of an amide bond between 3-carboxyphenylboronic acid and 2-fluoroaniline.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for amide bond formation involving boronic acids.[6]
Materials:
-
3-Carboxyphenylboronic acid
-
2-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 30-60 minutes. The formation of the active ester is crucial for efficient coupling.
-
Amide Bond Formation: To the activated carboxylic acid solution, add a solution of 2-fluoroaniline (1.0 eq) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressor and improves the efficiency of the coupling reaction.
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants. Using the anhydrous form is critical to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Inert Atmosphere: While not always strictly necessary for amide couplings, an inert atmosphere is good practice, especially when working with boronic acids which can be sensitive to oxidation under certain conditions.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the boronic acid-bearing ring will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The protons on the 2-fluorophenyl ring will also exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The amide N-H proton will likely appear as a broad singlet in the downfield region (around 9-11 ppm). The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (around 165-170 ppm). The carbon atom attached to the boron will be difficult to observe due to quadrupolar relaxation. The fluorine-substituted carbon will show a large one-bond carbon-fluorine coupling constant.
-
¹¹B NMR: The boron-11 NMR spectrum is expected to show a broad signal characteristic of a trigonal boronic acid. The chemical shift will be in the typical range for arylboronic acids.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹). A broad O-H stretching band for the boronic acid group will be present in the region of 3200-3500 cm⁻¹. The N-H stretching vibration of the amide will also appear in this region, often as a sharper peak. C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C-F stretching will appear in the fingerprint region.[1][7][8][9]
Reactivity and Chemical Behavior
The chemical reactivity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is dominated by the boronic acid functionality.
Suzuki-Miyaura Cross-Coupling
This is arguably the most important reaction of arylboronic acids.[1][2][10] (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Figure 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the phenylboronic acid. The amide group at the meta position may have a modest electronic effect on the boronic acid's reactivity.
Formation of Boronic Esters
Boronic acids can reversibly react with diols to form cyclic boronic esters. This property is often exploited for protection of the boronic acid group or for the development of sensors.[11]
Stability and Storage
Arylboronic acids are generally stable solids. However, they can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is usually reversible upon addition of water. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
Potential Applications in Research and Drug Discovery
The unique structural features of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid make it a valuable building block in several areas of research.
-
Medicinal Chemistry: As a fragment or intermediate in the synthesis of more complex molecules, this compound can be used to explore structure-activity relationships in drug discovery programs.[12][13] The fluorinated benzamide motif is present in a number of biologically active compounds.[3][5][14][15]
-
Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, due to their ability to form reversible covalent bonds with diols. They are also being investigated for applications in organic electronics.
-
Supramolecular Chemistry: The combination of the hydrogen-bonding amide group and the diol-binding boronic acid makes this molecule an interesting candidate for the construction of self-assembling systems.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][14][16][17]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.[10][14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amide coupling procedures. The presence of both a reactive boronic acid handle and a fluorinated benzamide moiety provides a rich platform for further chemical derivatization and exploration of its properties. As with any specialized chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2018). MDPI. Retrieved from [Link]
-
3-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). ACS Publications. Retrieved from [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. Retrieved from [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved from [Link]
-
Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. Retrieved from [Link]
- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing substituted phenyl boronic acids. (2000). Google Patents.
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]
-
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2010). PMC - PubMed Central. Retrieved from [Link]
-
United States Patent. (2010). Googleapis.com. Retrieved from [Link]
-
United States Patent. (2013). Googleapis.com. Retrieved from [Link]
- Novel phenyl-boronic acid derivatives and methods for the production thereof. (2005). Google Patents.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. Retrieved from [Link]
Sources
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
